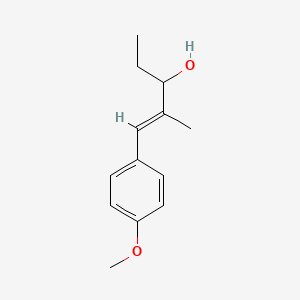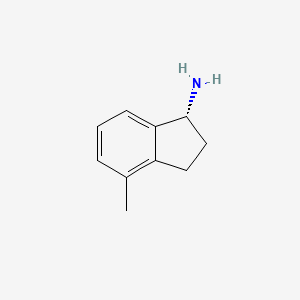
1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol is an organic compound characterized by a methoxyphenyl group attached to a pentenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of acetone with p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions. The reaction typically involves mixing p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the incorporation of green chemistry principles, such as the use of deep eutectic solvents, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylmethanol .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenylmethanol
- 4-Methoxybenzaldehyde
- 4-Methoxyphenylacetic acid
Comparison: 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol is unique due to its pentenol chain, which imparts distinct chemical properties compared to its simpler analogs.
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)-2-methylpent-1-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)10(2)9-11-5-7-12(15-3)8-6-11/h5-9,13-14H,4H2,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBJQBKEQMTJBO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=CC1=CC=C(C=C1)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C(=C/C1=CC=C(C=C1)OC)/C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one](/img/structure/B8048231.png)










![(2R)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B8048330.png)

